molecular formula C7H7Cl2NO B2429097 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS No. 915107-55-0

2-Chloro-5-(chloromethyl)-3-methoxypyridine

Cat. No. B2429097
CAS RN: 915107-55-0
M. Wt: 192.04
InChI Key: CNBRPHSJMJKKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(chloromethyl)-3-methoxypyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Synthesis Analysis

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine involves several steps. One method involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Other methods involve the use of different reagents and conditions .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is C6H5Cl2N. Its molecular weight is 162.02 .


Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)-3-methoxypyridine can undergo various chemical reactions. For instance, it can be used as a key structural motif in active agrochemical and pharmaceutical ingredients . It can also react with other chemicals under certain conditions .

Scientific Research Applications

Heterocyclic Chemistry

As a pyridine derivative, this compound participates in heterocyclic chemistry. Researchers explore its behavior in cyclization reactions to form new heterocycles. These heterocyclic compounds often exhibit unique properties and biological activities, making them valuable targets for drug discovery and materials science.

Safety and Hazards

2-Chloro-5-(chloromethyl)-3-methoxypyridine is considered hazardous. It causes skin irritation and is harmful if absorbed through the skin. It may cause irritation of the digestive tract and is toxic if swallowed. It may be harmful if inhaled and causes respiratory tract irritation . It also poses a slight fire hazard when exposed to heat or flame .

Future Directions

2-Chloro-5-(chloromethyl)-3-methoxypyridine is an important intermediate in the preparation of insecticides and other compounds . Its future directions could involve its use in the synthesis of new compounds with potential applications in various fields.

properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRPHSJMJKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-5-methoxypyridin-3-yl)methanol (0.50 g, 2.9 mmol) in dichloromethane (14 mL) at 25° C. was added thionyl chloride (230 μL, 3.2 mmol) dropwise. Let stir for 5 h, then the reaction was quenched with saturated aqueous NaHCO3 and extracted with dichloromethane (3×). The combined organic layer were dried over MgSO4 and concentrated to furnish the product 2-chloro-5-chloromethyl-3-methoxypyridine that was 96% pure by GC-MS. The product was used immediately in the next step without further purification. GC-MS: Exact mass calcd for C7H7Cl2NO [M]+, 191. Found 191.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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